Disodium isoflupredone 21-phosphate
CAS No.: 94088-00-3
Cat. No.: VC3322706
Molecular Formula: C21H26FNa2O8P
Molecular Weight: 502.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94088-00-3 |
---|---|
Molecular Formula | C21H26FNa2O8P |
Molecular Weight | 502.4 g/mol |
IUPAC Name | disodium;[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
Standard InChI | InChI=1S/C21H28FO8P.2Na/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-30-31(27,28)29)19(14,2)10-16(24)21(15,18)22;;/h5,7,9,14-16,24,26H,3-4,6,8,10-11H2,1-2H3,(H2,27,28,29);;/q;2*+1/p-2/t14-,15-,16-,18-,19-,20-,21-;;/m0../s1 |
Standard InChI Key | RJCHGSGXNBHMRH-VJVYSMTMSA-L |
Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@@]43C)F)O.[Na+].[Na+] |
SMILES | CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |
Canonical SMILES | CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
Disodium isoflupredone 21-phosphate is identified by several systematic and alternative names in chemical databases and scientific literature. The compound is primarily recognized through the following identifiers:
The compound's structural identity is further characterized by its specific stereochemistry, which is critical for its recognition as a reference standard in analytical applications.
Structural Characteristics
Disodium isoflupredone 21-phosphate features a complex steroid backbone with multiple chiral centers that define its three-dimensional configuration. The core structure consists of a pregna-1,4-diene-3,20-dione framework with the following key structural elements:
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A 9-fluoro substituent
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Hydroxyl groups at positions 11 and 17
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A phosphate ester group at position 21, which forms the disodium salt
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Specific stereochemistry at positions 8S, 9R, 10S, 11S, 13S, 14S, and 17R
The phosphate group at the 21-position is critical for the compound's solubility profile and pharmaceutical behavior, while the presence of two sodium counter-ions creates the disodium salt form.
Chemical and Physical Properties
The physicochemical properties of disodium isoflupredone 21-phosphate influence its analytical behavior and potential pharmaceutical applications:
Property | Value/Description |
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Physical State | Solid (presumed based on similar compounds) |
Molecular Weight | 502.379 g/mol |
InChIKey | RJCHGSGXNBHMRH-VJVYSMTMSA-L |
SMILES Notation | C[C@]12CC@@HO.[Na+].[Na+] |
Parent Compound | Isoflupredone 21-phosphate (MW: 458.42) |
Purity Standard | >95% (HPLC) as commercial reference standard |
The compound's phosphate group enhances water solubility compared to its non-phosphorylated counterparts, which is advantageous for certain analytical and pharmaceutical applications.
Analytical Applications and Methodologies
Role as a Reference Standard
Disodium isoflupredone 21-phosphate serves as a critical reference standard in pharmaceutical analysis and quality control:
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Used as a reference standard for the active pharmaceutical ingredient (API) isoflupredone
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Employed in analytical method development and validation (AMV) processes
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Applied in quality control procedures during synthesis and formulation stages of drug development
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Functions as a traceability standard against pharmacopeial specifications (USP or EP)
Commercial suppliers typically provide this compound with purity exceeding 95% (as determined by HPLC), making it suitable for high-precision analytical work .
Chromatographic Analysis Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the primary analytical methodology for disodium isoflupredone 21-phosphate characterization and quantification:
The documented HPLC method employs relatively simple conditions that can be adapted for various analytical requirements, including mass spectrometry coupling when substituting phosphoric acid with formic acid in the mobile phase .
Related Compounds and Structural Derivatives
Isoflupredone Family Comparison
Disodium isoflupredone 21-phosphate belongs to a family of related compounds with varying functional groups and physical properties:
This structural diversity within the isoflupredone family provides options for different pharmaceutical applications based on solubility, stability, and pharmacokinetic requirements.
Structure-Activity Considerations
The phosphate ester modification at the C-21 position serves several important functions:
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Enhanced water solubility compared to non-phosphorylated derivatives
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Potential for improved bioavailability in certain physiological environments
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Functions as a prodrug that may undergo enzymatic hydrolysis to release the active form
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Modified pharmacokinetic profile compared to the parent compound
The formation of the disodium salt further enhances water solubility, which may be advantageous for certain pharmaceutical formulations and analytical applications.
Research Applications and Pharmacological Properties
Current Research Status
While specific research on disodium isoflupredone 21-phosphate is limited in the available literature, related compounds in the isoflupredone family have demonstrated pharmacological activity:
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Isoflupredone acetate has been studied for intra-articular administration in horse models
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Research has evaluated pharmacokinetics following administration in both normal and inflamed joints
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Effects on joint circumference, pain-free joint flexion, and lameness have been documented for isoflupredone acetate
The pharmacokinetic profile of isoflupredone compounds shows:
These findings provide contextual information about the pharmacokinetic behavior of related isoflupredone derivatives, though specific data for disodium isoflupredone 21-phosphate would require dedicated studies.
Analytical Research Applications
As a reference standard, disodium isoflupredone 21-phosphate plays a crucial role in:
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Developing sensitive and specific analytical methods for corticosteroid detection
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Validating pharmaceutical manufacturing processes
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Supporting quality control of pharmaceutical preparations
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Enabling precise quantification in pharmacokinetic studies
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Facilitating the identification of metabolites and degradation products
Disodium isoflupredone 21-phosphate represents a well-characterized chemical entity with established applications as an analytical reference standard in pharmaceutical research and quality control. Its distinctive structural features, including the phosphate modification at C-21 and the disodium salt formation, contribute to its physicochemical properties and analytical behavior.
The compound belongs to a broader family of isoflupredone derivatives with varying structural modifications that influence their solubility, stability, and potential pharmacological properties. While direct pharmacological research on disodium isoflupredone 21-phosphate appears limited in the current literature, studies on related compounds suggest potential applications in inflammatory conditions, particularly for intra-articular administration.
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